(S)-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
The compound with the molecular formula C16H20N4O4S 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide . This compound is primarily used in non-human research and has a molecular weight of 364.42 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation reactions: These reactions typically involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Cyclization reactions: These reactions involve the formation of a ring structure from a linear molecule.
Substitution reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the above-mentioned reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action of 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide include other hydrazide derivatives and thioxopyrimidine compounds .
Uniqueness
The uniqueness of 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C16H20N4O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-16(2,3)24-15(21)19-7-6-11(9-19)25-14-17-12-5-4-10(20(22)23)8-13(12)18-14/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
CVSXQJAVZISNMR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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